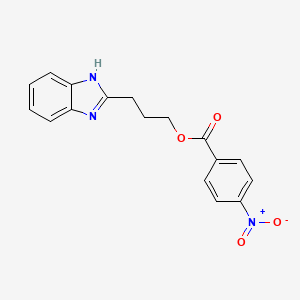

3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルは、ベンゾイミダゾールとニトロ安息香酸の構造的特徴を組み合わせた化合物です。 ベンゾイミダゾールは、抗菌、抗がん、抗ウイルス、抗寄生虫作用など、多岐にわたる薬理作用で知られる複素環式芳香族有機化合物です 。ニトロ安息香酸部分は、電子求引性により化合物の反応性に影響を与えるため、有機合成や医薬品でよく使用されます。

準備方法

合成経路と反応条件

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルの合成は、一般的に以下の手順で行われます。

ベンゾイミダゾール核の形成: ベンゾイミダゾール核は、o-フェニレンジアミンとギ酸またはその等価物を縮合させることで合成できます.

プロピル鎖の付加: プロピル鎖は、適切なハロアルカンをアルキル化反応により塩基性条件下で導入できます.

4-ニトロ安息香酸とのエステル化: 最後のステップは、触媒の存在下、DCC(ジシクロヘキシルカルボジイミド)などのカップリング剤を用いて、ベンゾイミダゾール誘導体を4-ニトロ安息香酸とエステル化することです.

工業生産方法

このような化合物の工業生産方法は、収率と純度を最大限に高めるために反応条件を最適化することがよくあります。これには、温度、溶媒の選択、反応時間の制御が含まれます。 生産規模を拡大するために、連続フロー反応器や自動合成プラットフォームが採用される場合があります .

化学反応の分析

反応の種類

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ニトロ基は、触媒水素化条件下でアミノ基に還元できます.

置換: ベンゾイミダゾール環は、特に窒素原子で求核置換反応に参加できます.

加水分解: エステル結合は、酸性または塩基性条件下で加水分解して、対応するベンゾイミダゾールと4-ニトロ安息香酸を生成できます.

一般的な試薬と条件

酸化: 水素ガスの存在下、パラジウム炭素(Pd/C)などの触媒。

置換: 塩基性条件下、アミンやチオールなどの求核剤。

加水分解: 塩酸などの酸性条件または水酸化ナトリウムなどの塩基性条件.

主要な生成物

還元: 3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-アミノ安息香酸エステル。

置換: さまざまな置換ベンゾイミダゾール誘導体。

加水分解: ベンゾイミダゾール誘導体と4-ニトロ安息香酸.

科学研究への応用

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルは、いくつかの科学研究に適用されています。

科学的研究の応用

3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate has several scientific research applications:

作用機序

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルの作用機序は、主にベンゾイミダゾール部分によって影響を受けます。ベンゾイミダゾール誘導体は、以下を含むさまざまな分子標的に作用することが知られています。

DNAとRNA: 核酸にインターカレーションして、その機能を阻害する.

酵素: 細胞分裂と代謝に関与する酵素の阻害.

受容体: 特定の受容体に結合して、その活性を調節する.

類似化合物の比較

類似化合物

ベンゾイミダゾール: 幅広い生物活性を持つ親化合物.

4-ニトロ安息香酸: さまざまなエステルやアミドの合成に使用される前駆体.

3-(1H-ベンゾイミダゾール-2-イル)プロピル安息香酸エステル: 生物学的研究で比較するために使用されるニトロ基のない類似化合物.

独自性

3-(1H-ベンゾイミダゾール-2-イル)プロピル 4-ニトロ安息香酸エステルは、ベンゾイミダゾール核とニトロ安息香酸部分の組み合わせにより、独特の化学的および生物学的特性を持つため、ユニークです。 ニトロ基の存在により、化合物の反応性と潜在的な生物活性が高まります .

類似化合物との比較

Similar Compounds

Benzimidazole: The parent compound with a wide range of biological activities.

4-Nitrobenzoic Acid: A precursor used in the synthesis of various esters and amides.

3-(1H-benzimidazol-2-yl)propyl benzoate: A similar compound without the nitro group, used for comparison in biological studies.

Uniqueness

3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate is unique due to the combination of the benzimidazole core and the nitrobenzoate moiety, which imparts distinct chemical and biological properties. The presence of the nitro group enhances the compound’s reactivity and potential biological activity .

特性

CAS番号 |

313524-34-4 |

|---|---|

分子式 |

C17H15N3O4 |

分子量 |

325.32 g/mol |

IUPAC名 |

3-(1H-benzimidazol-2-yl)propyl 4-nitrobenzoate |

InChI |

InChI=1S/C17H15N3O4/c21-17(12-7-9-13(10-8-12)20(22)23)24-11-3-6-16-18-14-4-1-2-5-15(14)19-16/h1-2,4-5,7-10H,3,6,11H2,(H,18,19) |

InChIキー |

NZRYFSHUOXNTAL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)

![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)

![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)

![1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B11703442.png)

![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)

![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)